molecular formula C21H24N4O3S B6284267 N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide CAS No. 785710-21-6

N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No. B6284267
CAS RN: 785710-21-6
M. Wt: 412.5
InChI Key:
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Description

N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide, also known as N-propyl-benzodiazepine-3-sulfonamide (N-PBS), is a novel small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK3). GSK3 is a key enzyme involved in the regulation of numerous cellular processes, including glucose metabolism, inflammation, and cell survival. N-PBS has been identified as a potential therapeutic agent for the treatment of various diseases, including diabetes, cancer, and neurodegenerative diseases.

Mechanism of Action

N-PBS is thought to act as an inhibitor of GSK3 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity. In addition, N-PBS has been demonstrated to inhibit the activity of other enzymes, such as PI3K and PKB, by binding to their ATP-binding sites and preventing phosphorylation of their substrates.
Biochemical and Physiological Effects
N-PBS has been demonstrated to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of GSK3, PI3K, and PKB, as described above. In addition, N-PBS has been shown to inhibit the activity of other enzymes involved in glucose metabolism, such as glycogen synthase and phosphatase 1. Furthermore, N-PBS has been demonstrated to have anti-inflammatory and anti-apoptotic effects in cells.

Advantages and Limitations for Lab Experiments

N-PBS has several advantages that make it an attractive agent for laboratory experiments. It is a potent inhibitor of GSK3, PI3K, and PKB, and has been demonstrated to have a number of biochemical and physiological effects. In addition, it is relatively easy to synthesize and is stable in aqueous solution. However, there are some limitations to the use of N-PBS in laboratory experiments. For example, it is not water-soluble, and is therefore not suitable for in vivo experiments. In addition, it is not a very potent inhibitor of other enzymes involved in glucose metabolism, such as glycogen synthase and phosphatase 1.

Future Directions

N-PBS has a number of potential future applications. For example, it could be used in combination with other drugs to improve the efficacy of existing therapies for diabetes, cancer, and neurodegenerative diseases. In addition, it could be used to develop new drugs that target specific enzymes involved in glucose metabolism and inflammation. Furthermore, it could be used to develop novel therapeutics for the treatment of metabolic and inflammatory disorders. Finally, it could be used to develop novel diagnostics for the early detection of diseases.

Synthesis Methods

N-PBS can be synthesized using a three-step procedure. The first step involves the reaction of 1-propyl-1H-1,3-benzodiazole-2-yl chloride with pyrrolidine-1-sulfonyl chloride in the presence of sodium hydroxide to form N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamidezodiazepine-3-sulfonamide. The second step involves the reaction of N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamidezodiazepine-3-sulfonamide with sodium hydroxide to form N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamidezodiazepine-3-sulfonate. Finally, the third step involves the reaction of N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamidezodiazepine-3-sulfonate with sodium hydroxide to form the desired product, N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamidezodiazepine-3-sulfonamide.

Scientific Research Applications

N-PBS has been studied extensively in the scientific research community. It has been shown to be a potent inhibitor of GSK3, with an IC50 of 0.8 μM. In addition, it has been demonstrated to be a potent inhibitor of glycogen synthase, with an IC50 of 0.5 μM. N-PBS has also been found to be a potent inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), with an IC50 of 0.3 μM, as well as a potent inhibitor of the enzyme phosphoinositide 3-kinase (PI3K), with an IC50 of 0.2 μM. Furthermore, N-PBS has been shown to be a potent inhibitor of the enzyme protein kinase B (PKB), with an IC50 of 0.1 μM.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 1-propyl-1H-1,3-benzodiazole-2-amine with 3-(pyrrolidine-1-sulfonyl)benzoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-propyl-1H-1,3-benzodiazole-2-amine", "3-(pyrrolidine-1-sulfonyl)benzoyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 1-propyl-1H-1,3-benzodiazole-2-amine in a suitable solvent (e.g. dichloromethane, chloroform) and add the base.", "Step 2: Slowly add 3-(pyrrolidine-1-sulfonyl)benzoyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for several hours, monitoring the progress by TLC or other suitable analytical method.", "Step 4: Quench the reaction by adding water and extract the product into an organic solvent (e.g. ethyl acetate).", "Step 5: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or other suitable method to obtain the desired product as a solid." ] }

CAS RN

785710-21-6

Product Name

N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5

Purity

95

Origin of Product

United States

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